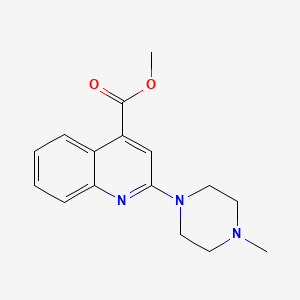![molecular formula C18H16ClF3N2O3S B12473678 4-chloro-3-(pyrrolidin-1-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B12473678.png)
4-chloro-3-(pyrrolidin-1-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-(pyrrolidin-1-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide is a complex organic compound that features a trifluoromethyl group, a pyrrolidinylsulfonyl group, and a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(pyrrolidin-1-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. . The pyrrolidinylsulfonyl group is introduced via a nucleophilic substitution reaction, while the chlorination of the benzamide ring is typically performed using chlorinating agents such as thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the introduction of functional groups. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(pyrrolidin-1-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro position.
Scientific Research Applications
4-chloro-3-(pyrrolidin-1-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: In the agrochemical industry, it is explored for its potential as a pesticide or herbicide due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-3-(pyrrolidin-1-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds share the trifluoromethyl group and are known for their applications in pharmaceuticals and agrochemicals.
Chlorobenzamides: Compounds with a similar benzamide core structure but different substituents.
Pyrrolidinylsulfonyl derivatives: Compounds featuring the pyrrolidinylsulfonyl group, which may exhibit similar chemical reactivity.
Uniqueness
4-chloro-3-(pyrrolidin-1-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyrrolidinylsulfonyl group contributes to its reactivity and potential biological activity.
Properties
Molecular Formula |
C18H16ClF3N2O3S |
|---|---|
Molecular Weight |
432.8 g/mol |
IUPAC Name |
4-chloro-3-pyrrolidin-1-ylsulfonyl-N-[2-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C18H16ClF3N2O3S/c19-14-8-7-12(11-16(14)28(26,27)24-9-3-4-10-24)17(25)23-15-6-2-1-5-13(15)18(20,21)22/h1-2,5-8,11H,3-4,9-10H2,(H,23,25) |
InChI Key |
ILXXNTDMRFMFIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-chlorobenzyl)-N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B12473610.png)
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-phenylacetamide](/img/structure/B12473612.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12473615.png)

![4-[4-(Tert-butylcarbamoyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B12473623.png)


![4-[(3-Cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B12473644.png)

![2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12473662.png)
![N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B12473664.png)
![2-[(4-Ethylphenyl)amino]-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12473665.png)
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12473667.png)
